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Compound of Interest

Compound Name: IMP-1710

Cat. No.: B3025724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of IMP-1710, a potent and selective

covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), and its enantiomeric

counterpart, IMP-1711. The data presented herein, supported by experimental protocols and

visualizations, highlights the stereoselective nature of UCHL1 inhibition by IMP-1710 and its

potential as a therapeutic agent and research tool.

Executive Summary
IMP-1710 is a powerful and highly specific inhibitor of the deubiquitylating enzyme UCHL1,

demonstrating an IC50 value of 38 nM.[1][2] Its mechanism of action involves the

stereoselective labeling of the catalytic cysteine residue within UCHL1.[1][3] In stark contrast,

the enantiomer of its parent compound, IMP-1711, is over 1000-fold less active, underscoring

the critical importance of stereochemistry for potent inhibition.[1][2] This significant difference in

activity makes IMP-1711 an excellent negative control in experimental settings. The potential

therapeutic application of IMP-1710 has been demonstrated by its ability to block pro-fibrotic

responses in cellular models of idiopathic pulmonary fibrosis.[1][2][4]

Data Presentation
The following table summarizes the key quantitative data for IMP-1710 and its parent

compound, alongside the enantiomeric control IMP-1711.
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Compound Target IC50 (nM) Notes

IMP-1710 UCHL1 38
A potent, selective,

covalent inhibitor.[1][2]

Parent Compound of

IMP-1710
UCHL1 90

The precursor to IMP-

1710.[2]

IMP-1711 UCHL1 >30,000

The (R)-enantiomer of

the parent compound;

>1000-fold less active,

serving as a negative

control.[1][2]

Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1
Inhibition
This assay quantitatively measures the inhibition of UCHL1 activity.

Principle: The assay is based on the change in polarization of fluorescently labeled ubiquitin

(Ub-Lys-TAMRA) upon cleavage by UCHL1. Larger, uncleaved ubiquitin tumbles slower in

solution, resulting in a higher polarization value. When UCHL1 cleaves the ubiquitin, the

smaller fluorescent fragment tumbles faster, leading to a decrease in polarization. Inhibitors of

UCHL1 prevent this cleavage, thus maintaining a high polarization signal.

Methodology:

Reagents:

Recombinant human UCHL1 enzyme

Ub-Lys-TAMRA (fluorescently labeled ubiquitin substrate)

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

Test compounds (IMP-1710, IMP-1711) dissolved in DMSO
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384-well, low-volume, non-binding black plates

Procedure:

A solution of UCHL1 enzyme in assay buffer is pre-incubated with varying concentrations

of the test compounds (or DMSO as a vehicle control) for 30 minutes at room temperature.

The enzymatic reaction is initiated by the addition of the Ub-Lys-TAMRA substrate.

The fluorescence polarization is measured at regular intervals using a plate reader with

appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission).

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Immunoblot Analysis of UCHL1 Labeling
This method visualizes the direct engagement of IMP-1710 with UCHL1 in a cellular context.

Principle: An activity-based probe, HA-Ub-VME (hemagglutinin-tagged ubiquitin with a vinyl

methyl ester warhead), covalently binds to the active site of deubiquitylating enzymes like

UCHL1. Pre-treatment of cells with an effective inhibitor like IMP-1710 will occupy the active

site of UCHL1, preventing the subsequent binding of HA-Ub-VME. This competition can be

visualized by immunoblotting for the HA tag.

Methodology:

Cell Culture and Treatment:

HEK293T cells are cultured to an appropriate confluency.

Cells are treated with varying concentrations of IMP-1710, IMP-1711, or a vehicle control

(DMSO) for 1 hour.

Cell Lysis and Probe Labeling:

Cells are lysed in a suitable buffer.
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The cell lysates are then incubated with HA-Ub-VME to label the active UCHL1 that was

not inhibited by the test compounds.

Immunoblotting:

The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

The membrane is probed with a primary antibody against the HA tag.

A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection

via chemiluminescence.

A dose-dependent decrease in the HA-UCHL1 band intensity indicates successful target

engagement by the inhibitor.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: TGF-β signaling pathway in fibrosis and the inhibitory action of IMP-1710 on UCHL1.

Experimental Workflow for Activity-Based Protein
Profiling (ABPP)
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Caption: Workflow for competitive activity-based protein profiling to assess target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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